Array ( [bid] => 13903404 ) Buy 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene

Catalog No.
S14453839
CAS No.
M.F
C8H8BrFO
M. Wt
219.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-fluoro-2-methoxy-4-methylbenzene

Product Name

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene

IUPAC Name

1-bromo-5-fluoro-2-methoxy-4-methylbenzene

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C8H8BrFO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3

InChI Key

NYCQPWWRAJTUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)OC

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene is a halogenated aromatic compound characterized by the presence of a bromine atom at the first position, a fluorine atom at the fifth position, a methoxy group at the second position, and a methyl group at the fourth position of the benzene ring. Its molecular formula is C8H8BrFOC_8H_8BrFO with a molecular weight of approximately 235.05 g/mol. This compound belongs to the class of methoxybenzenes, which are known for their diverse applications in synthetic chemistry and material science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by nucleophiles such as hydroxide or amines under suitable conditions.
  • Oxidation: The methoxy group can be oxidized to form carbonyl compounds, while the methyl group can be oxidized to yield carboxylic acids.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to convert functional groups into more reduced forms.

Common reagents for these reactions include sodium hydroxide for substitution and potassium permanganate for oxidation.

Several synthesis methods exist for producing 1-bromo-5-fluoro-2-methoxy-4-methylbenzene:

  • Bromination and Fluorination: Starting from 2-methoxy-4-methylbenzene, bromination followed by fluorination can be performed using bromine and fluorine gas or their respective halogenating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: This method involves using electrophiles in the presence of catalysts to introduce bromine and fluorine into specific positions on the aromatic ring.
  • Halogen Exchange Reactions: Existing halogenated compounds can undergo exchange reactions to substitute different halogens under appropriate conditions.

These methods allow for flexibility in synthesizing derivatives with varying properties.

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene has several applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its unique halogen substituents.
  • Research: It is utilized in studies exploring reaction mechanisms involving halogenated compounds and their interactions with nucleophiles .

Research on interaction mechanisms involving 1-bromo-5-fluoro-2-methoxy-4-methylbenzene focuses on its reactivity with various nucleophiles. The presence of both bromine and fluorine allows for distinct pathways in synthetic chemistry, influencing reaction rates and product distributions. Studies indicate that halogenated compounds often exhibit unique reactivity profiles due to steric effects and electronic influences imparted by these substituents .

1-Bromo-5-fluoro-2-methoxy-4-methylbenzene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-chloro-2-methylbenzeneC7H6BrClC_7H_6BrClLacks methoxy group; different substitution pattern.
1-Bromo-3-methoxy-2-methylbenzeneC8H9BrOC_8H_9BrODifferent position of methoxy group; additional methyl group.
1-Bromo-4-methoxy-2-chlorobenzeneC8H8BrClOC_8H_8BrClOChlorine at different position; similar functional groups.
1-Bromo-5-fluoro-2-methoxybenzeneC8H8BrFOC_8H_8BrFOFluorine instead of chlorine; different reactivity profile.

The unique combination of both bromine and fluorine atoms along with methoxy and methyl groups distinguishes 1-bromo-5-fluoro-2-methoxy-4-methylbenzene from these similar compounds, influencing its chemical behavior and applications in synthesis .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

217.97426 g/mol

Monoisotopic Mass

217.97426 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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